molecular formula C22H26ClN3O2S2 B2829018 N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylthio)acetamide hydrochloride CAS No. 1215405-24-5

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylthio)acetamide hydrochloride

Cat. No.: B2829018
CAS No.: 1215405-24-5
M. Wt: 464.04
InChI Key: WREFJHXLUJYVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylthio)acetamide hydrochloride is a benzothiazole-derived acetamide compound featuring a morpholinopropyl side chain and a phenylthio substituent. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its bioisosteric similarity to nucleotides and ability to modulate enzyme activity . Key structural elements include:

  • Benzothiazole ring: Imparts rigidity and π-stacking capabilities.
  • Morpholinopropyl group: Introduces a tertiary amine for hydrogen bonding and improved pharmacokinetics.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenylsulfanylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S2.ClH/c26-21(17-28-18-7-2-1-3-8-18)25(12-6-11-24-13-15-27-16-14-24)22-23-19-9-4-5-10-20(19)29-22;/h1-5,7-10H,6,11-17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREFJHXLUJYVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)CSC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylthio)acetamide hydrochloride typically involves multi-step organic reactions. The process may start with the formation of the benzo[d]thiazole core, followed by the introduction of the morpholinopropyl and phenylthioacetamide groups. Common reagents and conditions include:

    Formation of benzo[d]thiazole: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and an appropriate halogenating agent.

    Introduction of morpholinopropyl group: This step may involve the reaction of benzo[d]thiazole with 3-chloropropylmorpholine under basic conditions.

    Attachment of phenylthioacetamide: The final step could involve the reaction of the intermediate with phenylthioacetic acid or its derivatives in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylthio)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions could involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C15H20N4O
  • Molecular Weight : 284.35 g/mol

Anticancer Activity

Recent studies have highlighted the potential of N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide as an anticancer agent. Pyrimidine derivatives, including this compound, have shown promising activity against various cancer cell lines:

  • Mechanism of Action : The compound exhibits inhibitory effects on specific kinases involved in cancer cell proliferation and survival pathways. For instance, it has been linked to the inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
  • Case Study : In a study evaluating novel pyrimidine derivatives, N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value indicating potent activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties:

  • Activity Spectrum : It has shown effectiveness against Gram-positive bacteria, including strains resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and function .
  • Research Findings : A series of derivatives were synthesized based on the core structure of N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide, leading to compounds with enhanced antibacterial activity against multi-drug resistant strains .

Structure-Based Drug Design

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide serves as a scaffold for structure-based drug design:

Computational Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets, including kinases and receptors involved in cancer progression . These studies provide valuable insights into how modifications to the chemical structure can enhance therapeutic efficacy.

Pharmacokinetics and Toxicology

Research into the pharmacokinetic properties of N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide indicates favorable absorption and distribution profiles, making it a candidate for further development in clinical settings .

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylthio)acetamide hydrochloride would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to analogs from patents and literature (Table 1):

Compound Name Key Substituents Molecular Formula Notable Features Reference
N-(Benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-morpholinopropyl)acetamide hydrochloride 4-Chlorophenoxy, morpholinopropyl C22H25ClN3O3S·HCl Phenoxy group (electron-withdrawing Cl) vs. phenylthio (polarizable S)
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide Trifluoromethyl, phenyl C15H11F3N2OS Trifluoromethyl enhances metabolic stability; lacks morpholine
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazol-2-yl C11H8Cl2N2OS Dichlorophenyl increases lipophilicity; planar conformation
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 2-Chlorophenyl, morpholino C15H16ClN3O2S Morpholino (shorter chain) vs. morpholinopropyl; altered flexibility
2-((4-Chlorophenyl)thio)-N-(3-(dimethylamino)propyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide HCl Nitrobenzothiazole, dimethylaminopropyl, phenylthio C20H22Cl2N4O3S2 Nitro group introduces electron deficiency; dimethylamino vs. morpholine

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylthio)acetamide hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C22H26ClN3O2S
  • Molecular Weight : 431.98 g/mol
  • CAS Number : 1215464-14-4

The compound features a benzothiazole moiety linked to a morpholine group and a phenylthioacetamide structure, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

  • Formation of Benzothiazole Derivative : Reaction of 2-aminobenzothiazole with appropriate acylating agents.
  • Morpholine Attachment : Coupling the benzothiazole derivative with 3-morpholinopropylamine.
  • Final Acetylation : Acylation with phenylacetyl chloride to yield the final product.

Antitumor Activity

Recent studies have demonstrated that compounds containing benzothiazole moieties exhibit potent antitumor effects. For instance, derivatives were tested against various cancer cell lines, including:

  • A549 (Lung Cancer) : IC50 values indicating effective inhibition of cell proliferation.
  • HCC827 (Lung Cancer) : Significant cytotoxicity observed in vitro.

The compound's mechanism appears to involve interference with DNA replication and cell cycle regulation, leading to apoptosis in cancer cells.

Cell LineIC50 (µM)
A5496.75
HCC8275.13
NCI-H3584.01

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

  • Gram-positive : Staphylococcus aureus
  • Gram-negative : Escherichia coli

The results indicated moderate antibacterial activity, suggesting potential as an antimicrobial agent.

Analgesic Activity

In addition to antitumor and antimicrobial properties, preliminary studies have suggested analgesic effects. The compound was subjected to docking studies with cyclooxygenase enzymes, indicating potential inhibition pathways relevant for pain management.

Case Studies and Research Findings

  • Antitumor Efficacy Study :
    • A recent publication reported that compounds similar to this compound showed promising results in inhibiting tumor growth in both 2D and 3D cell culture models .
  • Antimicrobial Evaluation :
    • Another study highlighted the effectiveness of related compounds against E. coli and S. aureus, demonstrating the potential for developing new antimicrobial therapies .
  • Mechanistic Insights :
    • Molecular docking studies have provided insights into the binding interactions of the compound with target proteins, elucidating its mechanism of action at the molecular level .

Q & A

Basic: What are the critical steps and considerations in synthesizing this compound?

Answer:
The synthesis involves multi-step protocols requiring precise control of reaction parameters:

  • Step 1: Condensation of benzo[d]thiazole-2-amine with 3-morpholinopropyl halide to form the secondary amine intermediate.
  • Step 2: Reaction with 2-(phenylthio)acetyl chloride under anhydrous conditions to introduce the acetamide moiety.
  • Step 3: Hydrochloride salt formation via acid treatment (e.g., HCl in ethanol).

Key considerations:

  • Solvent choice: Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .
  • Temperature control: Maintain 0–5°C during acylation to minimize side reactions .
  • Purification: Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization improves purity (>95%) .

Basic: Which analytical techniques validate structural integrity and purity?

Answer:

  • 1H/13C-NMR: Confirms proton environments (e.g., morpholine CH2 signals at δ 2.4–3.2 ppm) and carbon backbone .
  • Mass spectrometry (HRMS): Verifies molecular ion peaks (e.g., [M+H]+ at m/z 492.1) .
  • X-ray crystallography: Resolves 3D conformation, including dihedral angles between thiazole and morpholine groups .
  • HPLC: Assesses purity (>98%) using C18 columns and UV detection at 254 nm .

Advanced: How do structural modifications influence pharmacological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Benzo[d]thiazole substitutions: Fluorine at position 6 enhances anticancer activity (IC50: 2.1 µM vs. 8.3 µM in HeLa cells) by improving target binding .
  • Morpholinopropyl chain: Lengthening the alkyl chain reduces solubility but increases blood-brain barrier permeability .
  • Phenylthio group: Replacement with sulfonyl groups decreases cytotoxicity but improves metabolic stability .

Methodology:

  • In vitro assays: MTT tests for cytotoxicity; enzymatic inhibition studies (e.g., kinase assays) .
  • Molecular docking: GOLD software predicts binding modes with targets like EGFR or tubulin .

Advanced: How can computational modeling resolve binding mode uncertainties?

Answer:

  • Docking protocols:
    • Protein preparation: Remove water molecules except those in active sites.
    • Ligand flexibility: Use genetic algorithms (e.g., GOLD) to sample rotatable bonds .
    • Scoring functions: ChemPLP or GoldScore rank poses based on hydrogen bonds and hydrophobic interactions.

Case study: Docking reveals strong interactions between the morpholine oxygen and EGFR’s Lys721 (binding energy: −9.8 kcal/mol) .

Advanced: How to reconcile discrepancies between in vitro and in vivo efficacy?

Answer:
Common issues and solutions:

  • Low bioavailability: Optimize formulation using PEGylated nanoparticles (enhances solubility from 0.2 mg/mL to 5.6 mg/mL) .
  • Metabolic instability: Introduce deuterium at vulnerable sites (e.g., acetamide CH3 → CD3) to prolong half-life .
  • Off-target effects: Use CRISPR-Cas9 knockouts to validate target specificity in animal models .

Basic: What are the compound’s key physicochemical properties?

Answer:

Property Value
Molecular weight492.0 g/mol
Solubility (DMSO)12 mg/mL
LogP3.2 (predicted via ChemAxon)
pKa7.8 (amine protonation)

Implications:

  • Low aqueous solubility necessitates DMSO stock solutions for biological assays .
  • LogP >3 suggests moderate blood-brain barrier penetration .

Advanced: What strategies improve pharmacokinetic profiles?

Answer:

  • Prodrug design: Esterify the acetamide group (e.g., ethyl ester) to enhance oral absorption (bioavailability increases from 22% to 58% in rats) .
  • Co-crystallization: With succinic acid improves thermal stability (melting point from 168°C to 192°C) .
  • Metabolite identification: LC-MS/MS detects primary metabolites (e.g., morpholine ring oxidation) for toxicity mitigation .

Advanced: How to validate target engagement in complex biological systems?

Answer:

  • Cellular thermal shift assay (CETSA): Monitor target protein stabilization upon compound binding .
  • Photoaffinity labeling: Incorporate a diazirine group to crosslink with target proteins, followed by pull-down/MS analysis .
  • Isothermal titration calorimetry (ITC): Quantify binding affinity (e.g., Kd = 120 nM for tubulin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.